8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid
Overview
Description
8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid is a chemical compound with the molecular formula C13H14N2O5 and a molecular weight of 278.26 . It is a solid substance that is typically stored at room temperature .
Physical And Chemical Properties Analysis
8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid is a solid substance . It has a molecular weight of 278.26 and a molecular formula of C13H14N2O5 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not provided in the available resources.Scientific Research Applications
Antimycobacterial Properties
8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid and its derivatives show promising applications in antimycobacterial therapy. A study by Dinakaran et al. (2008) synthesized novel derivatives and tested them against Mycobacterium tuberculosis. These compounds demonstrated significant in vitro and in vivo activity, with certain derivatives showing high effectiveness in reducing bacterial load in lung and spleen tissues (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).
Interaction with Aromatic Carboxylic Acids
The interaction of compounds like 8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid with aromatic carboxylic acids has been studied, revealing insights into their chemical properties. Smith et al. (2001) investigated the proton-transfer compounds of quinolin-8-ol with nitro-substituted aromatic carboxylic acids, demonstrating primary hydrogen-bonding interactions which are significant for understanding the compound's reactivity and potential applications in synthesis (Smith, Wermuth, & White, 2001).
Synthesis and Structural Studies
Research has also focused on the synthesis and structural analysis of compounds related to 8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid. For instance, Yin Du-lin (2007) detailed the synthesis process of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid, providing valuable information on the compound's structure and properties (Yin Du-lin, 2007).
Application in Helical Oligoamides
The compound's derivatives have also been explored in the context of helical oligoamides. A study by Jiang et al. (2003) designed and synthesized oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, a related compound, demonstrating their helical structures which have implications for the development of new materials and pharmaceuticals (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).
Chromatography-Free Synthesis
In the field of synthetic chemistry, the development of efficient synthesis methods is crucial. Qi, Deschrijver, and Huc (2013) described a large-scale, chromatography-free synthesis process for helical aromatic oligoamide foldamers derived from 8-amino-2-quinolinecarboxylic acid, highlighting advancements in synthetic methods for these compounds (Qi, Deschrijver, & Huc, 2013).
properties
IUPAC Name |
8-nitro-1,2,4,4a,5,6-hexahydro-[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-13(17)10-6-8-5-9(15(18)19)1-2-11(8)14-3-4-20-7-12(10)14/h1-2,5,10,12H,3-4,6-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYAUKIMNJXVPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2N1C3=C(CC2C(=O)O)C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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